N-(5-Formylpyrimidin-2-YL)glycine
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Overview
Description
N-(5-Formylpyrimidin-2-YL)glycine is a chemical compound with the molecular formula C7H7N3O3. It is also known by its IUPAC name, [(5-formyl-2-pyrimidinyl)amino]acetic acid . This compound is characterized by the presence of a formyl group attached to a pyrimidine ring, which is further connected to a glycine moiety.
Preparation Methods
The synthesis of N-(5-Formylpyrimidin-2-YL)glycine typically involves the reaction of 5-formylpyrimidine with glycine under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is commonly performed using standard organic synthesis techniques.
Chemical Reactions Analysis
N-(5-Formylpyrimidin-2-YL)glycine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Formylpyrimidin-2-YL)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving pyrimidine metabolism and its derivatives.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(5-Formylpyrimidin-2-YL)glycine involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, while the pyrimidine ring can interact with nucleic acids and enzymes. These interactions can influence metabolic pathways and cellular processes .
Comparison with Similar Compounds
N-(5-Formylpyrimidin-2-YL)glycine can be compared with other similar compounds such as:
N-(5-Formylpyrimidin-4-YL)glycine: Differing in the position of the formyl group on the pyrimidine ring.
N-(5-Formylpyrimidin-2-YL)alanine: Differing in the amino acid moiety attached to the pyrimidine ring. These compounds share structural similarities but may exhibit different chemical reactivities and biological activities.
Properties
IUPAC Name |
2-[(5-formylpyrimidin-2-yl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-4-5-1-8-7(9-2-5)10-3-6(12)13/h1-2,4H,3H2,(H,12,13)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAADUOECILAHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NCC(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589785 |
Source
|
Record name | N-(5-Formylpyrimidin-2-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-65-8 |
Source
|
Record name | N-(5-Formylpyrimidin-2-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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